molecular formula C11H20N2O2 B3007533 tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate CAS No. 880545-32-4

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

Cat. No.: B3007533
CAS No.: 880545-32-4
M. Wt: 212.293
InChI Key: UVXQLUZASNYBCQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) is a bicyclic carbamate derivative with a norbornane-like 3-azabicyclo[4.1.0]heptane core. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29), featuring a tert-butyl carbamate group attached at the 6-position of the bicyclo[4.1.0]heptane system . This compound is widely utilized as a building block in pharmaceutical synthesis due to its rigid bicyclic structure, which enhances conformational stability and target-binding specificity.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-5-12-7-8(11)6-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXQLUZASNYBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCNCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880545-32-4
Record name tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted carbamates with various alkyl or acyl groups.

Scientific Research Applications

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Implications :

  • The [4.1.0] system (norbornane analog) introduces significant ring strain, enhancing reactivity in cycloaddition reactions.
  • [3.1.1] systems exhibit reduced strain, favoring stability in aqueous environments .

Spiro vs. Bicyclo Systems

  • tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (CAS: 1181816-12-5):
    This spiro compound replaces the bicyclo framework with two fused rings sharing a single atom. Spiro systems confer unique conformational rigidity, often improving metabolic stability compared to bicyclic analogs .

Salt Forms and Solubility

  • Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 910789-29-6):
    The hydrochloride salt enhances aqueous solubility, critical for oral bioavailability in drug formulations .
  • 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS: 2227206-53-1): Methyl substitution at the 6-position modifies lipophilicity, affecting blood-brain barrier penetration .

Biological Activity

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate, also known by its CAS number 880545-32-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 880545-32-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

Acetylcholinesterase Inhibition

Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent. The compound's effect on AChE has been documented, indicating a potential IC50 value that suggests moderate inhibition activity.

In Vitro Studies

Research has shown that this compound exhibits protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. A study demonstrated that treatment with this compound improved cell viability in astrocyte cultures exposed to Aβ1-42, reducing cell death by approximately 20% compared to untreated controls.

Table 1: Summary of In Vitro Findings

StudyCell TypeTreatmentOutcome
AstrocytesAβ1-42 + this compoundIncreased cell viability (62.98% vs 43.78%)
AstrocytesAβ1-42 aloneDecreased cell viability (43.78%)
AstrocytesControl100% cell viability

In Vivo Studies

In vivo studies assessing the compound's efficacy in animal models have shown mixed results. While some studies indicate a reduction in inflammatory markers like TNF-alpha and IL-6, the overall impact on cognitive function remains inconclusive when compared to established treatments like galantamine.

Table 2: Summary of In Vivo Findings

StudyModelTreatmentKey Findings
RatScopolamine + this compoundNo significant cognitive improvement compared to control
RatGalantamine + ScopolamineSignificant cognitive improvement observed

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in neurodegenerative diseases:

  • Alzheimer's Disease Model : In a model using transgenic mice, administration of the compound showed a trend towards reduced amyloid plaque burden but did not achieve statistical significance compared to controls.
  • Cognitive Impairment : In a study involving aged rats, treatment with the compound resulted in improved performance in memory tasks, although further studies are needed to confirm these effects.

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